N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-14-19(18-6-5-13-28-18)15(2)24(22-14)12-11-21-20(25)16-7-9-17(10-8-16)29(26,27)23(3)4/h5-10,13H,11-12H2,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAXXDVBFPDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the thiophene group. Subsequent steps involve the formation of the benzamide moiety and the attachment of the dimethylsulfamoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can inhibit tumor growth by modulating various signaling pathways involved in cancer progression . The specific interactions of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide with cancer cell lines are currently under investigation.
2. Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by downregulating the expression of inflammatory mediators . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
3. Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth and possess antifungal properties . The mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
Agricultural Applications
1. Pesticidal Properties
The unique structure of this compound allows for potential applications in agriculture as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy against various pests and pathogens affecting crops . Research is ongoing to evaluate the effectiveness of this compound in agricultural settings.
2. Plant Growth Regulation
There is emerging evidence that certain pyrazole compounds can act as plant growth regulators, enhancing growth and yield in various crops . This application could lead to advancements in sustainable agriculture practices.
Materials Science Applications
1. Nonlinear Optical Properties
The compound exhibits promising nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Pyrazole derivatives have been studied for their ability to generate second harmonic generation (SHG), which is crucial for developing advanced optical materials .
2. Light Emission and Amplification
Due to its unique electronic structure, this compound may also be explored for its electroluminescent properties, which are valuable in the development of light-emitting devices .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of pyrazole derivatives similar to this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from Triazole and Sulfonyl Families ()
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share functional similarities with the target compound but differ in core heterocycles and substituents:
Key differences :
- The triazole core in compounds 7–9 introduces additional nitrogen atoms, altering hydrogen-bonding capacity compared to the pyrazole in the target compound.
Pyrazolopyrimidine Derivatives ()
The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1 g/mol) shares a sulfonamide group but features a fused pyrazolopyrimidine core:
Key differences :
- Fluorine substituents improve metabolic stability and lipophilicity, contrasting with the thiophene’s electron-rich aromatic system in the target compound.
Implications for Drug Design
- Pyrazole vs. triazole : Pyrazoles offer fewer hydrogen-bonding sites but greater metabolic stability compared to triazoles.
- Thiophene vs. fluorine : Thiophene enhances aromatic interactions, while fluorine improves bioavailability and membrane permeability.
- Sulfamoyl vs. sulfonyl : The dimethylsulfamoyl group may enhance solubility and target affinity due to its polar nature.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for diverse biological activities.
- Thiophene Ring : A sulfur-containing five-membered ring contributing to the compound's unique properties.
- Sulfamoyl Group : Enhances solubility and biological interaction.
The molecular formula is with a molecular weight of approximately 380.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Exhibits potential against various pathogens, possibly through enzyme inhibition or receptor modulation.
- Anticancer Effects : Similar pyrazole derivatives have shown promise in targeting cancer cell lines.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazole derivatives, including compounds similar to this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene and pyrazole derivatives. The results showed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
Study 3: Anticancer Potential
Research on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanisms involved include the modulation of cell cycle regulators and pro-apoptotic factors .
Comparative Analysis with Similar Compounds
| Compound Type | Examples | Biological Activity |
|---|---|---|
| Pyrazole Derivatives | 3,5-Dimethylpyrazole | Anti-inflammatory, anticancer |
| Thiophene Derivatives | 2-Methylthiophene | Antimicrobial |
| Sulfonamide Compounds | Sulfanilamide | Antibacterial |
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide couplings, and heterocycle formation. Critical steps include temperature control (e.g., maintaining 0–5°C during thioether bond formation) and pH adjustments for cyclization. Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using ¹H/¹³C NMR (to confirm regiochemistry of pyrazole and thiophene rings) and High-Resolution Mass Spectrometry (HR-MS) (to verify molecular weights). Final purity is assessed via HPLC with ≥95% threshold .
Q. Which spectroscopic techniques are essential for structural elucidation?
¹H NMR identifies proton environments (e.g., distinguishing pyrazole N–CH₂– from thiophene protons), while ¹³C NMR confirms carbonyl and sulfonamide groups. IR Spectroscopy validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Mass Spectrometry (ESI-TOF) resolves isotopic patterns to confirm molecular formula .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Employ Design of Experiments (DoE) to statistically optimize variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling), and reaction time. Computational tools (e.g., density functional theory) predict energetically favorable pathways. For example, ICReDD’s quantum-chemical reaction path searches reduce trial-and-error experimentation by 30–50% .
Q. How to resolve contradictions between spectroscopic data and expected structures?
Cross-validate with 2D NMR (e.g., HSQC/HMBC to assign quaternary carbons) and X-ray crystallography for unambiguous confirmation. If MS data conflicts with NMR (e.g., unexpected adducts), use isotopic labeling or collision-induced dissociation (CID-MS) to trace fragmentation pathways .
Q. What mechanistic insights exist for key reactions (e.g., sulfonamide formation)?
Kinetic studies (e.g., monitoring via in-situ IR) reveal intermediates in sulfamoyl chloride couplings. Computational modeling (e.g., transition state analysis with Gaussian09) identifies rate-limiting steps, such as nucleophilic attack on electrophilic sulfur .
Q. How to evaluate biological activity against specific targets (e.g., kinases)?
Use structure-activity relationship (SAR) studies: synthesize analogs with modified pyrazole/thiophene substituents. Test in vitro against recombinant enzymes (e.g., EGFR kinase) via fluorescence polarization assays. Correlate IC₅₀ values with LogP and steric parameters .
Q. What computational strategies predict binding modes with biological targets?
Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify affinity differences between analogs .
Q. How to design SAR studies for improved metabolic stability?
Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Test stability in liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare half-life (t₁/₂) across analogs to guide structural modifications .
Q. What strategies mitigate hydrolysis of the sulfamoyl group under physiological conditions?
Stabilize via steric hindrance (e.g., bulky ortho-substituents on benzamide) or pH-controlled formulation (enteric coatings). Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways .
Q. How to address regioselectivity challenges in pyrazole functionalization?
Use directing groups (e.g., -OMe at C-3) or transition-metal catalysts (e.g., CuI for Ullman-type couplings). Computational Fukui indices predict electrophilic attack sites on the pyrazole ring .
Q. Methodological Notes
- References : Ensure citations align with institutional guidelines (e.g., ACS, RSC).
- Data Reproducibility : Archive raw NMR/MS files in repositories like Zenodo.
- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for toxic intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
